molecular formula C8H6ClNS B6251569 4-chloro-6-methylthieno[3,2-c]pyridine CAS No. 184913-07-3

4-chloro-6-methylthieno[3,2-c]pyridine

Cat. No.: B6251569
CAS No.: 184913-07-3
M. Wt: 183.7
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Description

4-Chloro-6-methylthieno[3,2-c]pyridine is a heterocyclic compound that features a fused ring system combining a thiophene and a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chlorine and methyl groups on the thieno[3,2-c]pyridine scaffold imparts unique chemical properties that can be exploited in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-6-methylthieno[3,2-c]pyridine typically involves the construction of the thieno[3,2-c]pyridine core followed by the introduction of the chlorine and methyl substituents. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-chloropyridine and 2-methylthiophene, a series of reactions including halogenation, cyclization, and functional group transformations can be employed to obtain the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance reaction efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is critical to achieving cost-effective and environmentally friendly production processes.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-methylthieno[3,2-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur or nitrogen atoms.

    Coupling Reactions: It can be involved in cross-coupling reactions such as Suzuki-Miyaura coupling to form C-C bonds.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products: The products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Potential use in the development of new pharmaceuticals due to its biological activity.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-chloro-6-methylthieno[3,2-c]pyridine in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity . The exact pathways and molecular targets can vary depending on the specific application and the biological system under study.

Comparison with Similar Compounds

    4-Chloro-6-methylpyridine: Lacks the thiophene ring, resulting in different chemical properties.

    6-Methylthieno[3,2-c]pyridine: Does not have the chlorine substituent, affecting its reactivity and biological activity.

    4-Chloro-2-methylthieno[3,2-c]pyridine: Similar structure but with different substitution pattern, leading to distinct chemical behavior.

Uniqueness: 4-Chloro-6-methylthieno[3,2-c]pyridine is unique due to the specific combination of chlorine and methyl groups on the thieno[3,2-c]pyridine scaffold. This unique structure imparts specific reactivity and biological activity that can be leveraged in various applications, making it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

184913-07-3

Molecular Formula

C8H6ClNS

Molecular Weight

183.7

Purity

95

Origin of Product

United States

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